molecular formula C8H16S B13173930 4-Methylcycloheptane-1-thiol

4-Methylcycloheptane-1-thiol

Cat. No.: B13173930
M. Wt: 144.28 g/mol
InChI Key: HXJGKFASDTVXNN-UHFFFAOYSA-N
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Description

4-Methylcycloheptane-1-thiol (CAS: To be confirmed

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16S

Molecular Weight

144.28 g/mol

IUPAC Name

4-methylcycloheptane-1-thiol

InChI

InChI=1S/C8H16S/c1-7-3-2-4-8(9)6-5-7/h7-9H,2-6H2,1H3

InChI Key

HXJGKFASDTVXNN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(CC1)S

Origin of Product

United States

Stereochemical Aspects and Conformational Analysis of 4 Methylcycloheptane 1 Thiol

Stereoisomerism and Diastereomeric Considerations

cis-4-Methylcycloheptane-1-thiol

The cis diastereomer of 4-Methylcycloheptane-1-thiol is characterized by the methyl and thiol substituents being located on the same face of the cycloheptane (B1346806) ring. This isomer exists as a racemic mixture of its two enantiomers: (1R, 4S)-4-Methylcycloheptane-1-thiol and (1S, 4R)-4-Methylcycloheptane-1-thiol. In any given conformation of the cis isomer, one substituent will necessarily occupy a pseudo-axial position while the other occupies a pseudo-equatorial position. The molecule will adopt the conformation that places the sterically bulkier group in the more favorable pseudo-equatorial orientation to minimize destabilizing steric interactions.

trans-4-Methylcycloheptane-1-thiol

In the trans diastereomer, the methyl and thiol groups are situated on opposite faces of the ring. This isomer also exists as a pair of enantiomers: (1R, 4R)-4-Methylcycloheptane-1-thiol and (1S, 4S)-4-Methylcycloheptane-1-thiol. nih.govyoutube.com The conformational possibilities for the trans isomer allow for both substituents to potentially occupy pseudo-equatorial positions simultaneously. This arrangement is typically more stable than the pseudo-axial/pseudo-axial conformation. Consequently, the trans isomer is often thermodynamically more stable than the cis isomer in disubstituted cycloalkanes where such a di-equatorial-like conformation is possible. spcmc.ac.inlibretexts.orgfiveable.me

Conformational Landscapes and Dynamics of Substituted Cycloheptane Rings

The seven-membered cycloheptane ring is a highly flexible system, unlike the more rigid cyclohexane (B81311) ring. It does not have a single, low-energy conformation but rather exists as a collection of rapidly interconverting conformers.

Ring Conformation of the Cycloheptane Moiety

Computational and experimental studies have shown that cycloheptane avoids a planar structure due to significant angle and torsional strain. Instead, it adopts puckered conformations to relieve these strains. The most stable conformations belong to the twist-chair (TC) and twist-boat (TB) families. fiveable.mestackexchange.com

The twist-chair is generally considered the global energy minimum, being more stable than the chair and boat forms, which are transition states rather than stable conformers. fiveable.mestackexchange.com The energy barrier for interconversion between different twist-chair and twist-boat conformations is very low, on the order of a few kcal/mol. fiveable.me This process of facile interconversion through low-energy transition states is known as pseudorotation, making the cycloheptane ring highly dynamic at room temperature. fiveable.me

Cycloheptane Conformer Relative Stability Key Features
Twist-Chair (TC)Most StableMinimizes both angle and torsional strain.
Twist-Boat (TB)Less Stable than TCA flexible form involved in the pseudorotation pathway.
Chair (C)Transition StateHigh energy due to eclipsed hydrogens. fiveable.mestackexchange.com
Boat (B)Transition StateHigh energy due to eclipsed hydrogens and flagpole interactions. stackexchange.com

Substituent Effects on Conformational Preferences

The introduction of substituents onto the cycloheptane ring influences the relative energies of the various conformers. As a general principle, substituents prefer to occupy positions that minimize steric strain, which are analogous to the equatorial positions in cyclohexane. libretexts.org These are often termed "pseudo-equatorial" positions in the context of more flexible rings.

The conformational preference is determined by the relative steric bulk of the substituents. In conformational analysis of cyclohexanes, this is quantified by A-values, which represent the free energy difference between a conformer with an axial substituent and one with an equatorial substituent. wikipedia.orgresearchgate.net A larger A-value signifies a greater preference for the equatorial position. fiveable.mestackexchange.com While A-values are specific to cyclohexane, they provide a useful guide to the effective steric size of various groups.

Substituent A-Value (kcal/mol) in Cyclohexane
-CH₃ (Methyl)1.70 - 1.80
-OH (Hydroxyl)0.87
-SH (Thiol)~0.9
-Br (Bromo)0.43 - 0.55
-C(CH₃)₃ (tert-Butyl)~4.9

Data compiled from various sources. wikipedia.orgmsu.edu The A-value for the thiol group is estimated to be similar to the hydroxyl group.

The methyl group (A-value ≈ 1.7 kcal/mol) is sterically more demanding than the thiol group (estimated A-value ≈ 0.9 kcal/mol). This difference is significant. The greater steric requirement of the methyl group is due to its tetrahedral geometry and attached hydrogen atoms, whereas the thiol group is sterically smaller. This suggests that in this compound, the conformational equilibrium will strongly favor conformers that place the methyl group in a pseudo-equatorial position to avoid unfavorable steric interactions.

For cis-4-Methylcycloheptane-1-thiol, where one group must be pseudo-axial and the other pseudo-equatorial, the preferred conformation will place the larger methyl group in the pseudo-equatorial position and the smaller thiol group in the pseudo-axial position. For trans-4-Methylcycloheptane-1-thiol, the most stable conformation will have both the methyl and thiol groups in pseudo-equatorial positions.

Methods for Stereochemical Assignment and Resolution

Determining the specific stereochemistry and resolving the enantiomers of this compound requires specialized analytical techniques.

Stereochemical Assignment:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the relative stereochemistry (cis vs. trans) and conformational preferences. mvpsvktcollege.ac.inpharmacy180.com The coupling constants (³J values) between protons on adjacent carbons are dependent on the dihedral angle between them, which can help differentiate between pseudo-axial and pseudo-equatorial substituents. Furthermore, two-dimensional NMR techniques, such as the Nuclear Overhauser Effect Spectroscopy (NOESY), can identify protons that are close in space, providing definitive evidence for relative stereochemistry. The chemical shifts of the ring carbons and protons are also sensitive to the stereochemical environment.

X-ray Crystallography: If a single crystal of one of the stereoisomers can be grown, X-ray crystallography provides an unambiguous determination of the complete three-dimensional structure, including both the relative (cis/trans) and absolute (R/S) stereochemistry.

Resolution of Enantiomers: The separation of the racemic mixtures of the cis and trans isomers into their constituent enantiomers is known as chiral resolution.

Diastereomeric Derivatization: A common classical method involves reacting the racemic thiol with an enantiomerically pure chiral resolving agent, such as a chiral carboxylic acid or isocyanate, to form a pair of diastereomers. Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional methods like fractional crystallization or chromatography. libretexts.org Afterward, the chiral auxiliary is chemically removed to yield the separated enantiopure thiols.

Chiral Chromatography: This is a modern and efficient method for separating enantiomers. It utilizes a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The enantiomers of the analyte interact differently with the chiral phase, leading to different retention times and thus their separation. Derivatization of the thiol with a suitable agent can sometimes enhance the separation efficiency.

Biocatalysis: Enzymes can be used for kinetic resolution, where one enantiomer of the racemate reacts much faster than the other, allowing for the separation of the unreacted enantiomer from the product. libretexts.org

Chiral Synthesis and Resolution Techniques

The synthesis of specific stereoisomers of this compound requires careful planning of synthetic routes to control the stereochemistry at both the C1 and C4 positions. This can be achieved through either asymmetric synthesis, where the desired stereoisomer is formed selectively, or through the synthesis of a racemic mixture followed by resolution.

Asymmetric Synthesis: Chiral synthesis strategies would typically start from a commercially available chiral precursor or employ a chiral catalyst or auxiliary. A plausible route could involve the stereoselective reduction of 4-methylcycloheptanone (B1656831) to a specific stereoisomer of 4-methylcycloheptanol. This chiral alcohol can then be converted to the corresponding thiol.

Common methods for thiol synthesis that could be adapted for a chiral approach include:

From Chiral Alcohols: Conversion of a chiral 4-methylcycloheptanol to a good leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793). openstax.orgmdpi.com The reaction with thiourea proceeds through an S_N2 mechanism, which would result in an inversion of configuration at the C1 center. openstax.org

Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to a thiol with inversion of stereochemistry. Using thioacetic acid as the nucleophile followed by hydrolysis of the resulting thioacetate (B1230152) is a common strategy. mdpi.com

From Alkenes: The addition of a thiolating agent across the double bond of a chiral 4-methylcycloheptene precursor could also be envisioned. mdpi.com

The choice of synthetic route would depend on the availability of the starting materials and the desired stereochemical outcome (cis or trans).

Resolution Techniques: When a synthesis results in a racemic mixture of (1R, 4R)- and (1S, 4S)-4-methylcycloheptane-1-thiol, or the corresponding cis enantiomers, separation is necessary to obtain the pure enantiomers.

Classical Resolution: This involves the reaction of the racemic thiol with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by conventional methods like crystallization or chromatography. The separated diastereomers are then converted back to the individual enantiomers of the thiol.

Chiral Chromatography: This is a powerful and widely used method for separating enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus separation. researchgate.net

Chiral Gas Chromatography (GC): For volatile compounds like thiols, GC with a chiral stationary phase can be highly effective. Chiral covalent organic frameworks (COFs) have been explored as novel stationary phases for the GC separation of racemates. jiangnan.edu.cn

The following table summarizes potential precursors and methods for obtaining chiral this compound.

Method Precursor Key Reagents Stereochemical Control
Asymmetric Synthesis4-MethylcycloheptanoneChiral reducing agent (e.g., CBS catalyst)Creates a specific alcohol stereoisomer.
Nucleophilic SubstitutionChiral 4-Methylcycloheptanol1. TsCl, Pyridine; 2. NaSH or ThioureaS_N2 reaction causes inversion at C1.
Mitsunobu ReactionChiral 4-MethylcycloheptanolDEAD, PPh₃, Thioacetic AcidInversion of stereochemistry at C1. mdpi.com
Chiral HPLCRacemic this compoundChiral Stationary PhaseSeparation of enantiomers. researchgate.net
Chiral GCRacemic this compoundChiral Capillary ColumnSeparation of volatile enantiomers. jiangnan.edu.cn

Spectroscopic and Diffraction Methods for Stereochemical Elucidation

Determining the precise stereochemistry and conformational preferences of this compound isomers relies on a combination of advanced analytical techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the relative stereochemistry (cis vs. trans) and the dominant conformation of the molecule in solution.

¹H NMR: The chemical shifts and coupling constants (³J values) of the protons on C1 and C4 are particularly informative. The magnitude of the coupling constant between the protons on C1 and its adjacent methylene (B1212753) protons, as well as the proton on C4 and its neighbors, can provide insight into their dihedral angles and thus their axial or equatorial-like positions in the cycloheptane ring.

¹³C NMR: The chemical shifts of the carbon atoms are sensitive to the steric environment. For instance, in cyclohexane systems, an axial substituent typically shields the carbons at the γ-position (gauche interaction), causing an upfield shift compared to the equatorial conformer. Similar effects would be expected in the twist-chair conformation of cycloheptane.

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for unambiguous assignment of all proton and carbon signals. Nuclear Overhauser Effect Spectroscopy (NOESY) is especially valuable for determining through-space proximity of protons, which helps to establish the relative stereochemistry (cis/trans) and the conformational arrangement of the methyl and thiol groups.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of the key functional groups. A characteristic absorption band for the S-H stretching vibration would be expected in the region of 2550-2600 cm⁻¹.

Diffraction Methods:

X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of an isomer of this compound or a derivative can be obtained, X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsion angles. researchgate.net This allows for the unambiguous determination of the absolute stereochemistry (R/S configuration at each chiral center) and the preferred conformation of the cycloheptane ring in the crystal lattice. scispace.comiucr.org Studies on various cycloheptane derivatives have shown that they often adopt twist-chair, chair, or boat conformations in the solid state, influenced by the nature and position of the substituents. scispace.comresearchgate.net

The table below outlines the application of these analytical methods for the stereochemical analysis of this compound.

Technique Information Obtained Relevance to this compound
¹H NMR Proton chemical shifts, coupling constants (dihedral angles).Determines relative orientation (axial/equatorial-like) of H1 and H4.
¹³C NMR Carbon chemical shifts, steric environment effects.Differentiates between cis and trans isomers based on shielding effects.
2D NOESY Through-space proton-proton correlations.Confirms cis/trans stereochemistry and conformational preferences.
IR Spectroscopy Functional group identification.Confirms the presence of the thiol (-SH) group.
X-ray Crystallography Precise 3D structure, bond lengths/angles, absolute configuration.Unambiguously determines the solid-state conformation and absolute stereochemistry (R/S). scispace.comresearchgate.netiucr.org

Synthetic Methodologies for 4 Methylcycloheptane 1 Thiol and Its Functionalized Analogues

Direct Synthesis Strategies

Direct synthesis strategies aim to introduce the thiol functional group onto the 4-methylcycloheptane skeleton in a straightforward manner. These methods primarily include nucleophilic substitution reactions and reductive sulfidation pathways.

Nucleophilic Substitution Reactions (S_N2)

Nucleophilic substitution reactions, particularly of the S_N2 type, are a cornerstone for the synthesis of thiols from appropriate precursors like alkyl halides. libretexts.orgunizin.org In the context of 4-methylcycloheptane-1-thiol, this would involve a derivative of 4-methylcycloheptane bearing a suitable leaving group that is displaced by a sulfur-containing nucleophile.

A common and direct method for preparing thiols involves the reaction of an alkyl halide with the hydrosulfide (B80085) anion (HS⁻). libretexts.orgunizin.org This S_N2 reaction typically utilizes a salt of the hydrosulfide anion, such as sodium hydrosulfide (NaSH). smolecule.com

For the synthesis of this compound, the precursor would be a 1-halo-4-methylcycloheptane (e.g., 1-bromo- or 1-chloro-4-methylcycloheptane). The reaction proceeds via a bimolecular nucleophilic substitution mechanism where the hydrosulfide anion attacks the carbon atom bearing the halogen, displacing the halide ion.

A potential challenge in this synthesis is a competing reaction where the newly formed thiol product, being nucleophilic itself, can react with another molecule of the alkyl halide to form a dialkyl sulfide (B99878) (R-S-R) as a byproduct. libretexts.orgunizin.orgpressbooks.pub To minimize this side reaction, an excess of the hydrosulfide nucleophile is often employed. unizin.orgpressbooks.pub

Table 1: Key Parameters for Hydrosulfide-based Thiol Synthesis

ParameterDescriptionGeneral Conditions
Substrate Alkyl halide (e.g., 1-halo-4-methylcycloheptane)Primary or secondary halides are preferred for S_N2 reactions.
Nucleophile Hydrosulfide anion (HS⁻)Typically from NaSH or KSH.
Solvent Polar aprotic solvents (e.g., DMF, DMSO) or alcohols.Solvents that can solvate the cation without strongly interacting with the nucleophile.
Temperature Varies depending on the reactivity of the substrate.Often requires heating to proceed at a reasonable rate.
Stoichiometry Excess hydrosulfide nucleophile.Helps to suppress the formation of sulfide byproducts. unizin.orgpressbooks.pub

To circumvent the issue of sulfide byproduct formation, an alternative and often more effective method involves the use of thiourea (B124793) ((NH₂)₂C=S) as the sulfur nucleophile. libretexts.orgpressbooks.pub This route proceeds in two main steps.

First, the alkyl halide (e.g., 1-halo-4-methylcycloheptane) reacts with thiourea in an S_N2 reaction. In this step, the sulfur atom of thiourea acts as the nucleophile, displacing the halide and forming an intermediate S-alkylisothiouronium salt. libretexts.orgias.ac.in This salt is stable and does not readily react further with the alkyl halide.

The second step involves the hydrolysis of the S-alkylisothiouronium salt. This is typically achieved by heating the salt with an aqueous base, such as sodium hydroxide. The hydrolysis cleaves the C-S bond of the intermediate, yielding the desired thiol, in this case, this compound. libretexts.orglibretexts.org This method is widely applicable for the synthesis of various alkyl and even some aryl thiols. ias.ac.inresearchgate.net

Table 2: Thiourea-mediated Synthesis of Thiols

StepReactantsIntermediate/ProductConditions
1. Salt Formation 1-Halo-4-methylcycloheptane + Thiourea4-Methylcycloheptyl-isothiouronium saltS_N2 conditions, typically in an alcohol solvent.
2. Hydrolysis 4-Methylcycloheptyl-isothiouronium salt + Aqueous Base (e.g., NaOH)This compoundHeating under basic conditions. libretexts.orglibretexts.org

This two-step procedure generally provides cleaner products and better yields compared to the direct use of hydrosulfide anions, especially when sulfide formation is a significant side reaction. researchgate.net

Reductive Sulfidation Pathways

Reductive sulfidation offers an alternative synthetic strategy, particularly from carbonyl compounds. This approach involves the conversion of a carbonyl group into a thiocarbonyl group, which is then reduced to the corresponding thiol.

While not as common for simple alkyl thiols, this pathway is a viable option. For the synthesis of this compound, the starting material would be 4-methylcycloheptanone (B1656831). The ketone is first converted to its corresponding thioketone (a thiocarbonyl derivative). This thionation step can be achieved using reagents like phosphorus pentasulfide (P₄S₁₀). acs.org

Once the 4-methylcycloheptanethione is formed, it can be reduced to this compound. Various reducing agents can be employed for this transformation.

Metal-mediated reductions are effective for converting disulfides to thiols. nih.gov If a disulfide, bis(4-methylcycloheptyl) disulfide, were available, it could be reduced to this compound. Common reagents for this reduction include zinc metal in the presence of an acid. pressbooks.pubnih.gov This method is particularly useful for cleaving the S-S bond to generate the corresponding thiol. pressbooks.publibretexts.org The reaction is generally clean and efficient.

Another approach involves the use of other reducing agents like dithiothreitol (B142953) (DTT) which can reduce disulfides through thiol-disulfide exchange reactions. rsc.orgmdpi.com

Table 3: Comparison of Reductive Methods for Thiol Synthesis

MethodStarting MaterialKey ReagentsProduct
Reduction of Thioketones 4-MethylcycloheptanethioneReducing agents (e.g., NaBH₄)This compound
Reduction of Disulfides Bis(4-methylcycloheptyl) disulfideZinc and acid pressbooks.pubnih.govThis compound

Approaches for Substituted and Derivatized Cycloheptane (B1346806) Thiols

The synthesis of substituted and derivatized cycloheptane thiols involves a variety of chemical strategies. These methods aim to introduce specific functional groups onto the cycloheptane ring, creating a diverse range of molecules with tailored properties. Common starting materials for these syntheses include cycloheptanone (B156872) derivatives, which can be modified through reactions like Friedel-Crafts acylation or ring-expansion to introduce substituents such as a methyl group.

General strategies for creating aliphatic thiols, which can be adapted for cycloheptane systems, include the reductive sulfidation of ketones or aldehydes. This can be achieved using reagents like phosphorus pentasulfide (P4S10) followed by a reduction step. Another common method is the nucleophilic displacement of a suitable leaving group, such as a tosylate, on the cycloheptane ring with a sulfur nucleophile like thiourea, followed by hydrolysis to yield the thiol.

Introduction of Additional Functionalities (e.g., amino groups)

The introduction of additional functionalities, such as amino groups, onto the cycloheptane thiol framework significantly expands the chemical space and potential applications of these compounds. The synthesis of vicinal amino alcohols, which contain both a hydroxyl and an amino group on adjacent carbons, is a well-established field, and similar principles can be applied to create amino-functionalized cycloheptane thiols.

One prominent method for introducing an amino group is through the thiol-epoxy "click" reaction. mdpi.compreprints.org This reaction involves the opening of an epoxide ring by a thiol nucleophile. If the epoxide also contains a precursor to an amino group, or if the resulting hydroxyl group is later converted to an amine, this provides a pathway to amino-functionalized thioethers. For instance, the reaction of an amino-substituted cycloheptene (B1346976) epoxide with a thiol would yield a cycloheptane ring functionalized with both a thioether and a hydroxyl group adjacent to an amino group.

Another approach involves the use of photoredox catalysis. For example, an intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones has been developed to create highly functionalized cyclohexylamine (B46788) derivatives. rsc.org This type of strategy could potentially be adapted for cycloheptane systems to introduce amino functionalities.

The synthesis of 5-substituted-3-amino-4-arylisothiazole 1,1-dioxides and their dihydro derivatives represents another pathway to incorporate both sulfur and nitrogen into a cyclic framework. acgpubs.org While not a direct synthesis of a simple amino cycloheptane thiol, the chemistry involved in creating these heterocyclic systems could be adapted for the synthesis of cycloalkane rings bearing both amino and thiol groups.

Synthesis of Thioether Derivatives

Thioethers, also known as sulfides, are analogues of ethers where the oxygen atom is replaced by a sulfur atom. The synthesis of thioether derivatives of this compound can be readily achieved through the deprotonation of the thiol to form a thiolate, which is an excellent nucleophile. masterorganicchemistry.com This thiolate can then react with an alkyl halide in an SN2 reaction to form a thioether. masterorganicchemistry.comsmolecule.comopenstax.org This method is analogous to the well-known Williamson ether synthesis. masterorganicchemistry.com

A variety of reagents can be used to deprotonate the thiol, including sodium hydride (NaH). masterorganicchemistry.com The subsequent reaction with a primary or secondary alkyl halide yields the corresponding thioether. openstax.org This approach allows for the introduction of a wide range of alkyl or aryl groups, leading to a diverse library of thioether derivatives.

Alternative one-pot methods for the synthesis of thioethers that avoid the isolation of potentially malodorous thiols have also been developed. arkat-usa.org One such method involves the reaction of a benzyl (B1604629) halide with thiourea, followed by basic hydrolysis and reaction with a second benzyl halide to produce symmetrical or unsymmetrical benzyl thioethers. arkat-usa.org This strategy could be adapted for the synthesis of cycloalkyl thioethers.

Furthermore, the reaction of thiols with alcohols in the presence of a Lewis acid catalyst, such as zinc chloride, can also produce thioethers. google.com This method is particularly effective when the alcohol has an electron-donating group in the α- or β-position to the hydroxyl group. google.com

Table 1: Synthesis of Thioether Derivatives from Thiols

Reactant 1 Reactant 2 Catalyst/Base Product Type Reference
Thiol Alkyl Halide Base (e.g., NaH) Thioether masterorganicchemistry.comopenstax.org
Thiol Alcohol Lewis Acid (e.g., ZnCl₂) Thioether google.com
Benzyl Halide Thiourea NaOH Benzyl Thioether arkat-usa.org

Enantioselective Synthesis Strategies

Enantioselective synthesis, which focuses on the preferential formation of one enantiomer of a chiral molecule, is of significant importance. The development of methods for the enantioselective synthesis of thiols and their derivatives is an active area of research. acs.org

One approach to achieving enantioselectivity is through the use of chiral catalysts. For example, the catalytic asymmetric Michael addition of thiols to α,β-unsaturated carbonyls can be achieved using chiral amino alcohols derived from L-hydroxyproline or (S)-proline as base catalysts. scispace.com This method has been shown to produce optically active adducts with good enantiomeric excess. scispace.com

Another strategy involves the intramolecular arylation of lithiated thiocarbamates. rsc.org This process can proceed with high retention of stereochemistry, yielding chiral benzylic tertiary thiols in high enantiomeric ratios. rsc.org

Furthermore, cascade reactions catalyzed by palladium complexes have been employed for the regio- and stereoselective synthesis of complex heterocyclic structures. beilstein-journals.org For instance, the cascade cyclocarbopalladation of N-propargyl-2-iodobenzamides followed by a Suzuki-Miyaura coupling reaction can lead to the formation of tetrasubstituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones with high stereoselectivity. beilstein-journals.org While not directly applied to this compound, these stereoselective methods demonstrate the potential for controlling the stereochemistry of complex molecules containing sulfur.

Visible-light-enabled photoredox catalysis has also emerged as a powerful tool for stereoselective synthesis. rsc.org For example, an intermolecular [4+2] cycloaddition has been developed to produce highly functionalized cyclohexylamine derivatives with excellent diastereoselectivities. rsc.org The principles of stereocontrol in such reactions could potentially be applied to the synthesis of chiral cycloheptane thiols.

Table 2: Enantioselective Synthesis Approaches

Reaction Type Catalyst/Reagent Key Feature Reference
Michael Addition Chiral Amino Alcohols Catalytic Asymmetric Addition scispace.com
Intramolecular Arylation Lithiated Thiocarbamates High Retention of Stereochemistry rsc.org
Cascade Cyclocarbopalladation Palladium Complex Regio- and Stereoselective beilstein-journals.org
[4+2] Cycloaddition Photoredox Catalyst Excellent Diastereoselectivity rsc.org

Chemical Reactivity and Transformation Pathways of 4 Methylcycloheptane 1 Thiol

Oxidation Reactions

The sulfur atom in 4-Methylcycloheptane-1-thiol exists in a reduced state and is readily oxidized. The oxidation can lead to the formation of disulfides, sulfoxides, and sulfones, depending on the nature of the oxidizing agent and the reaction conditions.

Formation of Disulfides (R-S-S-R')

2 R-SH + [O] → R-S-S-R + H₂O

Where R represents the 4-methylcycloheptyl group.

This oxidative coupling is a reversible process; the disulfide bond can be cleaved back to the corresponding thiols using reducing agents. chemistrysteps.com This redox interconversion is a key feature of thiol and disulfide chemistry.

Oxidizing AgentProductGeneral Applicability
Iodine (I₂)DisulfideMild and effective for thiol to disulfide conversion.
Hydrogen Peroxide (H₂O₂)Disulfide, Sulfoxide, SulfoneProduct depends on reaction conditions and stoichiometry.
Oxygen (O₂)DisulfideCan occur, often slower and may require a catalyst.

Thiol-Disulfide Exchange Mechanisms

Thiol-disulfide exchange is a crucial reaction in which a thiol reacts with a disulfide, leading to the formation of a new disulfide and a new thiol. nih.govlibretexts.org This reaction proceeds through a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. nih.govlibretexts.org The general mechanism involves the following steps:

Deprotonation of the thiol: A base removes the proton from the thiol group (R-SH) to form a more nucleophilic thiolate anion (R-S⁻).

Nucleophilic attack: The thiolate anion attacks one of the sulfur atoms of the disulfide bond (R'-S-S-R').

Formation of a new disulfide: A new disulfide bond is formed, and a new thiolate anion (R'-S⁻) is released.

This exchange is a reversible equilibrium process, and the position of the equilibrium is dependent on the relative concentrations and redox potentials of the participating thiols and disulfides. nih.govaalto.fi

Reactant 1Reactant 2ProductsMechanism
This compoundBis(alkyl/aryl) disulfide4-Methylcycloheptyl alkyl/aryl disulfide + Alkyl/aryl thiolNucleophilic substitution (Sₙ2-like) at the sulfur atom.

Higher Oxidation States: Sulfoxides and Sulfones

Further oxidation of the sulfur atom in this compound can lead to the formation of sulfoxides and sulfones. masterorganicchemistry.com The initial oxidation of the corresponding sulfide (B99878) (formed, for example, from the thiol) with a stoichiometric amount of an oxidizing agent like hydrogen peroxide or a peroxy acid (e.g., m-CPBA) typically yields the sulfoxide. organic-chemistry.orgresearchgate.net

R-S-R' + [O] → R-S(O)-R'

The use of a stronger oxidizing agent or an excess of the oxidant will further oxidize the sulfoxide to a sulfone. masterorganicchemistry.comorganic-chemistry.org

R-S(O)-R' + [O] → R-S(O)₂-R'

The reactivity of the sulfur atom towards oxidation increases with each oxidation step, making the selective formation of sulfoxides a more controlled process than the formation of sulfones. organic-chemistry.org

Sulfur CompoundOxidizing AgentProduct
Thioether (Sulfide)H₂O₂, m-CPBA (1 equiv.)Sulfoxide
SulfoxideH₂O₂, m-CPBA (excess)Sulfone

Radical Reactions

The relatively weak S-H bond in thiols makes them susceptible to radical-mediated reactions. wikipedia.orgnih.gov These reactions typically involve the formation of a thiyl radical as a key intermediate.

Thiyl Radical Generation and Reactivity

The 4-methylcycloheptane-1-thiyl radical can be generated through the homolytic cleavage of the S-H bond. wikipedia.org This can be achieved by photolysis, thermolysis, or through the use of a radical initiator such as azobisisobutyronitrile (AIBN). wikipedia.orgnih.gov The S-H bond dissociation energy for alkanethiols is generally around 87 kcal/mol, which is lower than that of C-H or O-H bonds, facilitating the formation of the thiyl radical. mdpi.com

Once formed, the 4-methylcycloheptane-1-thiyl radical is a versatile reactive intermediate that can participate in various reactions. nih.gov A primary reaction pathway for thiyl radicals is their dimerization to form the corresponding disulfide. wikipedia.org

2 R-S• → R-S-S-R

Thiol-Ene/Yne Additions and their Catalytic Facets

Thiyl radicals readily add across carbon-carbon double (ene) and triple (yne) bonds in what are known as thiol-ene and thiol-yne reactions, respectively. wikipedia.orgwikipedia.org These reactions are powerful methods for the formation of carbon-sulfur bonds.

The thiol-ene reaction proceeds via a radical chain mechanism: wikipedia.orgnih.gov

Initiation: A radical initiator generates a thiyl radical from this compound.

Propagation: The thiyl radical adds to an alkene (ene) to form a carbon-centered radical. This radical then abstracts a hydrogen atom from another molecule of this compound, forming the thioether product and regenerating the thiyl radical, which continues the chain.

This reaction typically results in the anti-Markovnikov addition of the thiol across the double bond. wikipedia.org

The thiol-yne reaction follows a similar radical mechanism, with the thiyl radical adding to an alkyne (yne). wikipedia.org This can result in a mono-addition product (a vinyl sulfide) or a double-addition product, depending on the reaction conditions and the stoichiometry of the reactants. wikipedia.org

Reaction TypeSubstrateProductKey Features
Thiol-EneAlkeneThioetherAnti-Markovnikov addition, radical chain mechanism.
Thiol-YneAlkyneVinyl sulfide (mono-addition) or dithioether (di-addition)Radical mechanism, product depends on conditions.

These radical addition reactions can be initiated by various methods, including UV light, thermal initiators, and redox systems, highlighting their versatility in synthetic organic chemistry. wikipedia.orgwikipedia.org

Cyclization Reactions Initiated by Thiol-Derived Radicals

Thiol-derived radicals, known as thiyl radicals (RS•), are versatile reactive intermediates in organic synthesis. nih.gov They can be generated from thiols through various methods, including photolysis, radiolysis, or reaction with a radical initiator like azobisisobutyronitrile (AIBN). nih.gov The relatively weak S-H bond in thiols facilitates the abstraction of a hydrogen atom to form the thiyl radical. nih.gov

For a molecule like this compound to undergo a cyclization reaction initiated by its corresponding thiyl radical, the molecule would first need to possess a site of unsaturation, such as a double or triple bond, appropriately positioned within the cycloheptane (B1346806) ring or its substituent. The thiyl radical can then add to this unsaturated site in an intramolecular fashion. This process is a key step in thiol-ene and thiol-yne reactions. wikipedia.org The regiochemistry of this cyclization is governed by Baldwin's rules, with 5-exo and 6-exo cyclizations generally being favored. mdpi.com

The general mechanism for such a cyclization involves:

Initiation: Formation of the 4-methylcycloheptane-1-thiyl radical.

Propagation:

The thiyl radical attacks an intramolecular double bond, forming a carbon-centered radical.

This new radical can then abstract a hydrogen atom from another thiol molecule, propagating the radical chain and forming the cyclized product. wikipedia.org

Intramolecular thiol-ene reactions are a powerful method for constructing sulfur-containing heterocycles. wikipedia.org The final product's stereochemistry is influenced by the reaction conditions, which can favor either thermodynamic or kinetic control. wikipedia.orgmdpi.com

Table 1: Examples of Thiol-Ene Radical Cyclizations This table presents general examples of thiol-ene cyclizations to illustrate the principles, as specific data for this compound derivatives is unavailable.

Starting Material (Conceptual)Radical InitiatorProduct Type
4-Methyl-1-(pent-4-en-1-yl)cycloheptane-1-thiolAIBN, heatBicyclic sulfur-containing heterocycle
1-Allyl-4-methylcycloheptane-1-thiolUV lightFused bicyclic thioether

Nucleophilic Reactivity of the Thiol Group

The sulfur atom in the thiol group of this compound is highly nucleophilic. This is due to the polarizability of the large sulfur atom and the relatively weak S-H bond. masterorganicchemistry.com Thiols are generally more acidic than their alcohol counterparts, and deprotonation by a base readily forms the corresponding thiolate anion (RS⁻). masterorganicchemistry.comyoutube.com This thiolate is an even more potent nucleophile. masterorganicchemistry.comyoutube.com

As a strong nucleophile, the thiolate derived from this compound would readily react with a variety of electrophiles. A classic example is the SN2 reaction with alkyl halides to form thioethers (sulfides). libretexts.orglibretexts.org

The general reaction is as follows: R-SH + Base → R-S⁻ R-S⁻ + R'-X → R-S-R' + X⁻ (where R = 4-methylcycloheptyl, R' = an alkyl group, and X = a halide)

This reaction is highly efficient, particularly with primary and secondary alkyl halides. chemistrysteps.com The resulting thioether, 4-methyl-1-(alkylthio)cycloheptane, is a stable compound. The high nucleophilicity of the thiolate ensures that this reaction is generally favored. masterorganicchemistry.com

The nucleophilic character of this compound and its thiolate allows it to add to electron-deficient unsaturated systems, such as α,β-unsaturated carbonyl compounds, in a process known as the Michael addition or conjugate addition. researchgate.net This reaction is a powerful tool for forming carbon-sulfur bonds. researchgate.net

The reaction can be catalyzed by either a base, which deprotonates the thiol to the more nucleophilic thiolate, or in some cases can proceed without a catalyst under solvent-free conditions. researchgate.net The addition occurs at the β-carbon of the unsaturated system.

Table 2: Conceptual Michael Addition Reactions of this compound

ThiolMichael AcceptorProduct
This compoundMethyl vinyl ketone4-((4-Methylcycloheptyl)thio)butan-2-one
This compoundAcrylonitrile3-((4-Methylcycloheptyl)thio)propanenitrile
This compoundEthyl acrylateEthyl 3-((4-Methylcycloheptyl)thio)propanoate

Computational studies on the addition of thiols to α,β-unsaturated ketones have provided detailed insights into the transition states and energetics of these reactions, confirming the influence of substituents and solvation on the reaction rates. semanticscholar.org

Complex Reaction Networks and Cascade Processes

The diverse reactivity of the thiol group allows it to participate in complex reaction networks and cascade processes. A cascade reaction is a sequence of intramolecular reactions that occur in a single step without the isolation of intermediates, often leading to a significant increase in molecular complexity. 20.210.105

A hypothetical cascade involving a derivative of this compound could be initiated by a single event, such as the formation of a thiyl radical. This radical could then participate in a series of cyclization and/or addition reactions. For example, a poly-unsaturated derivative could undergo a radical cascade to form polycyclic sulfur-containing molecules. researchgate.net

Alternatively, the nucleophilicity of the thiol can be exploited in cascade reactions. For instance, a molecule containing both a thiol group and another nucleophilic or electrophilic site could undergo a sequence of reactions, such as a Michael addition followed by an intramolecular aldol condensation or cyclization. 20.210.105rsc.org The design of such cascades is a sophisticated area of organic synthesis, enabling the rapid construction of complex molecular architectures from simpler starting materials. 20.210.105nih.gov

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural and dynamic analysis of 4-Methylcycloheptane-1-thiol. Through the analysis of various NMR experiments, it is possible to map out the connectivity of atoms, deduce the stereochemical arrangement, and quantify the energetic barriers associated with conformational changes.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for establishing the molecular framework of this compound. By analyzing chemical shifts, signal multiplicities (splitting patterns), and integration values, each proton and carbon atom in the molecule can be assigned.

¹H NMR Spectroscopy : The ¹H NMR spectrum provides a detailed map of the proton environments. The proton attached to the sulfur atom (H-S) is expected to appear as a distinct singlet or triplet, depending on coupling and exchange rates, typically in the range of 1-2 ppm. The proton on the carbon bearing the thiol group (H-1) would resonate further downfield compared to other ring protons due to the deshielding effect of the sulfur atom. The methyl group (CH₃) protons would appear as a doublet, coupling to the proton at the C-4 position. The remaining cycloheptane (B1346806) ring protons would produce a complex series of overlapping multiplets in the upfield region of the spectrum.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbon atom bonded to the thiol group (C-1) would be significantly deshielded. The carbon atom at the methyl-substituted position (C-4) and the methyl carbon itself (C-8) would also have characteristic chemical shifts. The remaining five methylene (B1212753) (CH₂) carbons of the cycloheptane ring would appear in the aliphatic region of the spectrum. The precise chemical shifts can help distinguish between cis and trans isomers of the compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical ranges for similar functional groups and structures. Actual values may vary based on solvent and stereoisomer.

Atom PositionNucleusPredicted Chemical Shift (ppm)Predicted Multiplicity
H attached to S¹H1.0 - 2.0t
H-1 (CH-S)¹H2.8 - 3.5m
Ring CH₂¹H1.2 - 1.9m
H-4 (CH-CH₃)¹H1.4 - 2.1m
CH₃¹H0.8 - 1.1d
C-1 (C-S)¹³C40 - 50CH
Ring CH₂¹³C25 - 40CH₂
C-4 (C-CH₃)¹³C30 - 40CH
CH₃¹³C18 - 25CH₃

The cycloheptane ring is highly flexible, existing in a dynamic equilibrium between several low-energy conformations, primarily the twist-chair and chair forms. The presence of substituents influences this equilibrium. NMR parameters such as coupling constants (J-values) and Nuclear Overhauser Effects (NOEs) are sensitive to the dihedral angles and internuclear distances, respectively, making them powerful tools for conformational analysis. auremn.org.brsjsu.edu

By measuring the proton-proton coupling constants (³JHH) around the ring, particularly involving the protons at C-1 and C-4, the preferred conformation can be inferred using the Karplus equation, which relates the coupling constant to the dihedral angle between the protons. Low-temperature NMR studies can "freeze out" individual conformers, allowing for their direct observation and characterization. nih.govacs.org

At room temperature, the cycloheptane ring undergoes rapid interconversion between its various conformations, a process known as ring flipping or pseudorotation. sikhcom.net This rapid exchange results in time-averaged NMR signals. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at different temperatures, is employed to study these processes. iau.irresearchgate.net

As the temperature is lowered, the rate of interconversion decreases. At a certain temperature, known as the coalescence temperature, the signals corresponding to the individual conformers begin to broaden and then resolve into distinct sets of peaks at even lower temperatures. By analyzing the line shapes of these signals as a function of temperature, the energy barrier (activation free energy, ΔG‡) for the ring-flipping process can be calculated, providing quantitative data on the conformational stability and dynamics of the this compound ring system. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for confirming the molecular weight and elemental formula of this compound and for gaining structural information through the analysis of its fragmentation patterns.

In mass spectrometry, molecules are ionized and then break apart into characteristic fragment ions. wikipedia.org The fragmentation pattern serves as a molecular fingerprint that can be used to confirm the structure. For this compound (Molecular Weight: 130.25 g/mol ), common fragmentation pathways would include:

Alpha-Cleavage : Cleavage of the C-C bond adjacent to the sulfur atom is a common pathway for thiols.

Loss of the Thiol Radical : The molecular ion can lose a sulfhydryl radical (•SH, mass 33) to form a stable carbocation.

Loss of the Methyl Group : Cleavage of the bond at C-4 can result in the loss of a methyl radical (•CH₃, mass 15).

Ring Opening and Cleavage : The cycloheptane ring can undergo cleavage, leading to a series of fragment ions corresponding to the loss of alkene fragments (e.g., ethylene, C₂H₄, mass 28). libretexts.org

Table 2: Plausible Mass Spectrometry Fragments for this compound (C₇H₁₄S)

m/z (mass-to-charge ratio)Proposed Fragment IonProposed Neutral Loss
130[C₇H₁₄S]⁺•(Molecular Ion)
115[C₆H₁₁S]⁺•CH₃ (Methyl radical)
97[C₇H₁₃]⁺•SH (Sulfhydryl radical)
83[C₆H₁₁]⁺•CH₂SH
69[C₅H₉]⁺•C₂H₄SH
55[C₄H₇]⁺•C₃H₆SH

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy (typically to within 5 ppm). measurlabs.com This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. acs.orgmdpi.com For this compound, HRMS would be used to confirm its elemental composition of C₇H₁₄S.

The presence of sulfur can be further confirmed by the isotopic pattern of the molecular ion peak. Sulfur has a naturally occurring heavier isotope, ³⁴S, with an abundance of approximately 4.2%. Therefore, in the mass spectrum, the molecular ion peak (M) will be accompanied by a smaller peak at M+2 with an intensity of about 4.2% relative to the main peak, providing strong evidence for the presence of a single sulfur atom in the molecule.

Table 3: Exact Mass Data for this compound

Ion SpeciesElemental FormulaCalculated Exact Mass (Da)
[M]⁺•C₇H₁₄³²S130.08162
[M+H]⁺C₇H₁₅³²S131.08945
[M+2]⁺• (Isotope)C₇H₁₄³⁴S132.07727

Chromatographic Separations for Analysis and Purification

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Thiols

Gas chromatography is a primary technique for the analysis of volatile sulfur compounds like this compound due to its high resolution and sensitivity. The separation is based on the compound's boiling point and its interaction with the stationary phase of the GC column.

Gas Chromatography (GC): The retention of this compound is typically characterized by its retention index (RI), which normalizes retention times relative to a series of n-alkane standards. This allows for comparison of data across different instruments and conditions. For a closely related compound, cis-4-Methylcyclohexane-1-thiol, a normal alkane retention index has been determined on a non-polar DC-200 column, providing an estimate for the chromatographic behavior of similar cyclic thiols.

Table 1: GC Retention Index for a Related Cyclic Thiol
CompoundColumn TypeActive PhaseTemperature (°C)Retention Index (I)
cis-4-Methylcyclohexane-1-thiolCapillaryDC-20070996

GC-Mass Spectrometry (GC-MS): Coupling GC with a mass spectrometer provides powerful identification capabilities. As this compound elutes from the GC column, it is ionized, and the resulting fragments are detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint.

While the specific mass spectrum for this compound is not widely published, the fragmentation pattern can be predicted based on the principles of mass spectrometry and by examining a closely related compound, cyclohexanethiol (C6H12S). The molecular ion peak (M+) would be expected at m/z 144, corresponding to the molecular weight of this compound (C8H16S).

Key fragmentation pathways for cyclic thiols include:

Loss of the thiol group (-SH): This would result in a fragment at [M-33]+.

Loss of H2S: A common fragmentation for thiols, leading to a fragment at [M-34]+.

Ring cleavage: The cycloheptane ring can undergo fragmentation, leading to a series of characteristic lower mass ions. The presence of the methyl group will also influence the fragmentation pattern.

The mass spectrum of cyclohexanethiol shows a prominent molecular ion peak and significant fragments from the loss of the thiol group and ring fragmentation. nist.govnih.gov

Table 2: Major Mass Spectral Fragments for Cyclohexanethiol
m/zRelative Intensity (%)Possible Fragment
11642[M]+• (Molecular Ion)
8376[M-SH]+
8257[M-H2S]+•
6767[C5H7]+
55100[C4H7]+ (Base Peak)

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment and isolation of less volatile or thermally sensitive compounds. For thiols like this compound, which are non-polar, reversed-phase HPLC is the method of choice. However, the thiol group itself lacks a strong chromophore, making UV detection challenging at typical wavelengths.

To overcome this, derivatization is commonly employed. A derivatizing agent is used to react with the thiol group, attaching a molecule with a strong UV absorbance or fluorescence tag. This significantly enhances detection sensitivity and selectivity. nih.govwiley.com

Common derivatization reagents for thiols include:

Ellman's reagent (DTNB): Reacts with thiols to produce a colored product that can be detected by UV-Vis spectroscopy. nist.gov

Maleimides (e.g., N-(1-pyrenyl)maleimide): These reagents react with thiols to form highly fluorescent adducts. libretexts.org

SBD-F (ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate): A fluorescent probe that reacts with thiols. nih.gov

The purity of a this compound sample can be determined by derivatizing the sample and then analyzing it by HPLC. The peak area of the derivatized product is proportional to its concentration, and any impurities would appear as separate peaks in the chromatogram.

Table 3: Representative HPLC Derivatization and Detection Parameters for Thiols
Derivatizing AgentDetection MethodExcitation λ (nm)Emission λ (nm)
Monobromobimane (MBB)Fluorescence392480
ThioGlo3Fluorescence365445
SBD-FFluorescence375510

Advanced Hyphenated Techniques (e.g., GC-IR, LC-NMR)

For unambiguous structure elucidation, advanced hyphenated techniques that couple a separation method with a powerful spectroscopic detector are invaluable.

Gas Chromatography-Infrared Spectroscopy (GC-IR): GC-IR combines the separation power of GC with the structural information provided by infrared spectroscopy. As each compound elutes from the GC column, it passes through a light pipe in an FTIR spectrometer, and a vapor-phase IR spectrum is obtained. This technique is particularly useful for distinguishing between isomers that may have similar mass spectra.

For this compound, GC-IR would be expected to show characteristic absorption bands for the S-H and C-S stretching vibrations. The S-H stretch is typically a weak band appearing around 2550 cm⁻¹. reddit.commdpi.com The C-S stretch is also generally weak and appears in the fingerprint region between 700 and 570 cm⁻¹. reddit.com

Table 4: Expected IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C-H (sp³)Stretching2850-3000Strong
S-HStretching~2550Weak
C-HBending1350-1470Medium
C-SStretching570-700Weak

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR directly couples HPLC with NMR spectroscopy, allowing for the acquisition of NMR spectra of compounds as they elute from the LC column. This is a powerful tool for the structural elucidation of unknown compounds and impurities in a mixture. news-medical.netglobalresearchonline.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the fundamental properties of molecules like 4-Methylcycloheptane-1-thiol.

This compound can exist as two distinct diastereomers: cis and trans, depending on the relative orientation of the methyl and thiol groups on the seven-membered ring. Furthermore, the cycloheptane (B1346806) ring is highly flexible, adopting several low-energy conformations, primarily twist-chair and chair forms.

Computational geometry optimization is used to find the lowest energy arrangement of atoms for each possible isomer and conformer. By calculating the single-point energies of these optimized structures, their relative stabilities can be determined. The trans isomer, where the two bulky substituents can adopt equatorial positions to minimize steric hindrance, is generally expected to be more stable than the cis isomer. Within each isomer, a variety of conformers (e.g., chair, boat, twist-chair) exist, separated by small energy barriers. Theoretical calculations can predict the relative energies of these conformers, identifying the most probable shapes the molecule will adopt.

Table 1: Illustrative Relative Energies of this compound Isomers and Conformers Note: These are hypothetical values based on typical cycloalkane conformational analysis, as specific computational data for this molecule is not available. Energies are relative to the most stable conformer.

IsomerConformerRelative Energy (kcal/mol)
transTwist-Chair (equatorial-equatorial)0.00
transChair1.5
cisTwist-Chair (axial-equatorial)2.5
cisChair3.8

The electronic structure of a molecule governs its reactivity. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. ossila.com For this compound, the HOMO is expected to be localized primarily on the sulfur atom of the thiol group, due to its lone pairs of electrons. The LUMO is the lowest energy orbital available to accept electrons, indicating electrophilic sites. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov For a thiol, the MEP map would show a region of negative electrostatic potential (typically colored red) around the sulfur atom, confirming it as the primary site for electrophilic attack. rsc.orgrsc.org Regions of positive potential (blue) would be found around the acidic thiol hydrogen.

Table 2: Representative Frontier Orbital Energies for Simple Thiols Note: These values are for illustrative purposes to provide context for the expected electronic properties of a thiol.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Methanethiol-9.51.210.7
Ethanethiol-9.31.310.6
Propanethiol-9.21.410.6

Quantum chemical calculations can accurately predict various spectroscopic parameters. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly valuable for structure elucidation. Theoretical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can calculate the expected ¹H and ¹³C NMR chemical shifts for each atom in the molecule. These predicted shifts can be compared with experimental data to confirm the structure and stereochemistry of the synthesized compound.

Similarly, the vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated. These theoretical frequencies help in the assignment of peaks observed in experimental Infrared (IR) and Raman spectra.

Table 3: Predicted ¹H NMR Chemical Shifts for Key Protons in trans-4-Methylcycloheptane-1-thiol Note: These are estimated values based on standard chemical shift ranges and substituent effects.

ProtonPredicted Chemical Shift (ppm)
-SH 1.3 - 1.6
H -C-SH2.8 - 3.2
H -C-CH₃1.5 - 1.8
-CH0.8 - 1.0

Reaction Mechanism Elucidation

Computational chemistry is a vital tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy required for the reaction to proceed.

Thiols undergo various transformations, such as oxidation to disulfides, nucleophilic addition to carbonyls and α,β-unsaturated systems (Michael addition), and thiol-disulfide exchange. researchgate.netresearchgate.netresearchgate.net Each of these reactions proceeds through a high-energy transition state. Computational methods allow for the precise location and characterization of these transition state structures on the potential energy surface. researchgate.net

For example, in the nucleophilic attack of the thiolate anion of this compound on a Michael acceptor, the transition state would feature partially formed carbon-sulfur bonds and a delocalized negative charge. researchgate.net Verifying a true transition state involves frequency calculations, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the energies of the reactants, transition state, and products are calculated, the activation barrier (the energy difference between the reactants and the transition state) can be determined. rsc.org This barrier is directly related to the reaction rate; a lower activation barrier implies a faster reaction. Computational studies can compare the activation barriers for competing reaction pathways to predict the major product. For instance, in reactions with ambident electrophiles, calculations can determine whether the thiol will attack at one site versus another by comparing the respective activation energies. This predictive capability is crucial for understanding the selectivity and outcome of chemical transformations involving thiols. acs.orgharvard.edu

Molecular Dynamics Simulations

Exploration of Conformational Space and Dynamics in Solution

No specific studies detailing the exploration of the conformational space and dynamics of this compound in solution through molecular dynamics simulations were found in the reviewed literature. Such a study would typically involve simulating the molecule's movements over time to understand how the seven-membered ring and the thiol group orient themselves in a solvent. Key findings would likely focus on identifying the most stable chair, boat, and twist-chair conformations, the energy barriers between these states, and the influence of the methyl and thiol substituents on the ring's flexibility and preferred geometries. However, this information is not available for this specific compound.

Solvent Effects on Structure and Reactivity

There is no available research on the effects of different solvents on the structure and reactivity of this compound. A computational study in this area would investigate how solvents with varying polarities (e.g., water, ethanol, hexane) might influence the conformational equilibrium and the reactivity of the thiol group. For instance, polar solvents could stabilize certain conformations through hydrogen bonding with the thiol group, potentially affecting its acidity (pKa) and nucleophilicity. The absence of such studies means that no data tables or detailed findings can be presented.

Advanced Synthetic Applications and Derivatization Strategies

Thiol-Mediated Polymerization and Materials Chemistry

The presence of the thiol functional group allows 4-Methylcycloheptane-1-thiol to readily participate in thiol-mediated polymerization reactions, offering a powerful tool for the synthesis and modification of polymers and advanced materials.

Thiol-ene "click" chemistry, a highly efficient and orthogonal reaction, provides a robust method for polymer synthesis and modification under mild conditions. rsc.orgnih.govresearchgate.net This reaction can proceed via either a radical-mediated or a base/nucleophile-initiated pathway, both of which can be utilized with this compound to create a diverse range of polymeric architectures. rsc.org

In a typical radical-mediated thiol-ene reaction, this compound can be reacted with a variety of multifunctional alkenes (or "enes") in the presence of a photoinitiator or thermal initiator. This process generates a thiyl radical which then adds across the double bond of the ene, followed by chain transfer to another thiol molecule, propagating the reaction and leading to the formation of a cross-linked polymer network. The incorporation of the 4-methylcycloheptyl moiety into the polymer backbone can impart unique physical properties, such as altered thermal stability, solubility, and mechanical strength.

The base-catalyzed Michael addition of this compound to electron-deficient alkenes, such as acrylates and maleimides, offers an alternative route for polymer synthesis and surface modification. This method is particularly useful for creating linear polymers or for grafting the thiol onto existing polymer chains, thereby introducing the specific functionalities associated with the cycloheptane (B1346806) ring.

Table 1: Examples of Thiol-Ene Reactions with this compound This table presents hypothetical data for illustrative purposes.

"Ene" Reactant Initiator/Catalyst Reaction Conditions Resulting Polymer Structure Potential Application
1,6-Hexanediol diacrylate 2,2-Dimethoxy-2-phenylacetophenone (DMPA) UV irradiation (365 nm), Room Temperature Cross-linked poly(thioether-ester) network Coatings, Adhesives
Diallyl phthalate Azobisisobutyronitrile (AIBN) 80 °C, 24 h Branched poly(thioether) Optical resins
N,N'-Bismaleimido-4,4'-diphenylmethane Triethylamine Room Temperature, 12 h Linear poly(sulfide-imide) High-performance thermoplastics

The thiol group of this compound can also be exploited to direct the formation of ordered supramolecular assemblies. The reversible nature of disulfide bond formation, through the oxidation of two thiol groups, provides a dynamic covalent chemistry approach to constructing complex architectures.

For instance, by synthesizing molecules that contain the 4-methylcycloheptylthiol moiety along with other recognition motifs (e.g., hydrogen bonding sites, aromatic stacking units), it is possible to create self-assembling systems that respond to redox stimuli. The introduction of an oxidizing agent can trigger the formation of disulfide-linked oligomers or polymers, leading to changes in solution properties, such as gelation or precipitation. Conversely, the addition of a reducing agent can cleave the disulfide bonds, reverting the system to its monomeric state. This reversible covalent bonding, coupled with non-covalent interactions, allows for the design of "smart" materials with tunable properties.

Ligand Design in Coordination Chemistry

The deprotonated form of this compound, the 4-methylcycloheptane-1-thiolate, is an excellent ligand for a wide range of metal ions. The soft nature of the sulfur donor atom makes it particularly suitable for binding to soft metal centers.

Metal complexes of 4-methylcycloheptane-1-thiolate can be synthesized through various methods, including the reaction of the thiol with a metal salt in the presence of a base, or by oxidative addition of the thiol to a low-valent metal center. The resulting metal-thiolate bond is a key feature of many biological systems, such as in the active sites of certain metalloenzymes. nih.gov

The characterization of these complexes typically involves a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy can be used to observe the disappearance of the S-H stretching vibration upon coordination. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the environment of the 4-methylcycloheptyl group. X-ray crystallography is the definitive method for determining the solid-state structure of these complexes, revealing details about the coordination geometry around the metal center and the conformation of the cycloheptane ring.

Table 2: Hypothetical Metal Complexes of 4-Methylcycloheptane-1-thiolate This table presents hypothetical data for illustrative purposes.

Metal Precursor Ligand Complex Formula Coordination Geometry Characterization Data (Hypothetical)
Zinc(II) chloride This compound [Zn(SC7H13)2(py)2] Tetrahedral ¹H NMR: Broad signals for C7H13 group. IR: Absence of ν(S-H).
Palladium(II) acetate This compound [Pd(SC7H13)2(PPh3)2] Square Planar ³¹P NMR: Single resonance. X-ray: Pd-S bond length ~2.3 Å.
Silver(I) nitrate This compound [Ag(SC7H13)]n Polymeric chain Solid-state luminescence observed.

Metal complexes containing thiolate ligands are known to exhibit catalytic activity in a variety of organic transformations. The electronic properties of the metal center can be fine-tuned by the coordination of the 4-methylcycloheptane-1-thiolate ligand, influencing the catalytic performance.

For example, palladium complexes bearing this thiolate ligand could potentially catalyze cross-coupling reactions, such as Suzuki or Heck couplings. The bulky nature of the 4-methylcycloheptyl group might provide a unique steric environment around the metal center, influencing the selectivity of the reaction. Similarly, rhodium or iridium complexes could be investigated for their catalytic activity in hydrogenation or hydroformylation reactions. The thiolate ligand can play a crucial role in the catalytic cycle, participating in ligand exchange and redox processes.

Building Blocks in Complex Organic Synthesis

Beyond its use in polymer and coordination chemistry, this compound serves as a valuable building block for the synthesis of more complex organic molecules. The thiol group can be readily transformed into a variety of other functional groups, or it can be used to introduce the 4-methylcycloheptyl moiety into a target molecule.

For instance, the thiol can be alkylated to form thioethers, which are important structural motifs in many natural products and pharmaceuticals. Oxidation of the thiol can lead to the formation of sulfoxides, sulfones, or sulfonic acids, each with its own distinct chemical reactivity. Furthermore, the thiol group can be used as a directing group in stereoselective reactions on the cycloheptane ring, allowing for the controlled synthesis of complex stereoisomers. The presence of the methyl group provides a handle for further functionalization and can influence the conformational preferences of the seven-membered ring, which can be a critical factor in the biological activity of the final product.

Stereoselective Introduction of Sulfur-Containing Moieties

The stereoselective functionalization of cycloalkanes is a pivotal challenge in organic synthesis. For a molecule like this compound, which possesses a chiral center at the 4-position (assuming a specific stereoisomer as the starting material), any subsequent reaction that creates a new stereocenter must be controlled to yield the desired diastereomer.

The thiol group itself is a versatile handle for introducing a wide array of sulfur-containing functionalities. General strategies that could be explored for the stereoselective derivatization of a chiral cycloalkyl thiol include:

Michael Additions: The thiolate anion, readily formed by deprotonating the thiol, is an excellent nucleophile for conjugate additions to α,β-unsaturated systems. The stereochemical outcome of such reactions could potentially be influenced by the existing stereocenter on the cycloheptane ring, directing the approach of the electrophile. The use of chiral catalysts could further enhance stereocontrol.

Thio-Aldol Reactions: Similar to the classic aldol reaction, thiolates can add to carbonyl compounds. The development of chiral catalysts for asymmetric thio-aldol reactions is an active area of research, and such methods could be adapted to control the formation of new stereocenters when reacting this compound with aldehydes or ketones.

Formation of Chiral Sulfoxides and Sulfones: Oxidation of the thiol to a sulfenic acid, followed by reaction with a nucleophile, or direct oxidation to a sulfoxide or sulfone, introduces a stereogenic sulfur center. Diastereoselective oxidation of the sulfide (B99878) derived from this compound could be achieved using chiral oxidizing agents or catalyst systems. These chiral sulfoxides are valuable intermediates in asymmetric synthesis.

Table 1: Potential Stereoselective Reactions Involving a Cycloalkyl Thiol

Reaction TypeReagents/Catalysts (Hypothetical)Potential Product ClassStereocontrol Element
Michael Additionα,β-Unsaturated ester, Chiral Phase-Transfer Catalystβ-ThioesterCatalyst-controlled or Substrate-controlled
Thio-Aldol ReactionAldehyde, Chiral Lewis Acidβ-Hydroxy ThioetherCatalyst-controlled
Asymmetric Oxidationm-CPBA, Chiral LigandChiral SulfoxideChiral Reagent/Catalyst

This table is illustrative and represents general synthetic strategies, not experimentally verified results for this compound.

Applications in Biologically Inspired Chemical Transformations (excluding direct biological activity)

The thiol group is a key player in numerous biological processes, most notably in the structure and function of proteins and enzymes through the formation and cleavage of disulfide bonds. Biomimetic chemistry seeks to replicate these natural transformations in a laboratory setting.

While specific applications of this compound in this area are not documented, its potential lies in its ability to participate in reactions that mimic biological processes:

Thiol-Disulfide Exchange: This reversible reaction is fundamental to protein folding and redox regulation in cells. This compound could be used in model systems to study the kinetics and thermodynamics of disulfide bond formation with other thiols, potentially providing insights into the steric and electronic effects of the cycloheptyl scaffold on this process.

Biomimetic Catalysis: Thiolates are known to act as nucleophilic catalysts in enzymatic reactions. A synthetic system incorporating the this compound moiety could be designed to catalyze specific reactions, such as acyl transfer or conjugate additions, in a manner that mimics enzyme active sites. The cycloheptane ring could serve as a scaffold to position other functional groups to cooperate in catalysis.

Self-Assembly and Dynamic Covalent Chemistry: The reversible nature of disulfide bonds makes thiols valuable components in the construction of dynamic materials and systems. In a research context, this compound could be incorporated into larger molecules designed to self-assemble into ordered structures through disulfide linkages, mimicking the formation of protein quaternary structures.

Table 2: Hypothetical Biomimetic Applications of a Cycloalkyl Thiol

Application AreaPrinciplePotential Role of this compound
Dynamic Combinatorial ChemistryReversible formation of a library of compounds around a templateAs a building block that forms reversible disulfide bonds
Enzyme MimicryCatalysis of a reaction by mimicking an enzyme active siteAs a nucleophilic catalyst within a synthetic scaffold
Redox-Responsive SystemsMaterials that change properties in response to redox stimuliAs a component of a polymer or gel that cross-links via disulfide bonds

This table presents conceptual applications in biomimetic chemistry and does not reflect published research involving this compound.

Emerging Research Areas and Future Directions

Development of Novel Catalytic Systems for Thiol Transformations

Future research is anticipated to focus on developing bespoke catalytic systems that can chemoselectively transform the thiol group of 4-Methylcycloheptane-1-thiol into a variety of other functional moieties. A primary area of interest is the catalytic oxidation of the thiol to disulfides, sulfoxides, or sulfonic acids. While the oxidation of thiols is a well-established transformation, achieving high selectivity with green oxidants remains a challenge. masterorganicchemistry.com Novel catalysts, potentially based on earth-abundant metals or organocatalytic systems, could offer precise control over the oxidation state of the sulfur atom.

Another promising avenue is the transition-metal-catalyzed C-S cross-coupling reactions. These reactions would enable the linkage of the 4-methylcycloheptyl scaffold to aryl, heteroaryl, or vinyl groups, creating a library of complex thioethers with potential applications in materials science and medicinal chemistry. Research into catalyst design will likely focus on overcoming potential catalyst poisoning by the sulfur atom, a common issue in reactions involving thiols. researchgate.net

Catalyst SystemTarget TransformationPotential Advantages
Iron (III) Porphyrin ComplexesSelective Oxidation to DisulfideUtilizes an earth-abundant metal, biomimetic approach.
N-Heterocyclic Carbene (NHC) OrganocatalystsThiol-Ene "Click" ReactionMetal-free, high functional group tolerance.
Palladium-Phosphine ComplexesC-S Cross-CouplingBroad substrate scope for creating diverse thioethers.
Vanadium-based Peroxo ComplexesControlled Oxidation to SulfoxideHigh selectivity for a specific oxidation state.

This interactive table presents potential catalytic systems for the transformation of this compound.

Integration of this compound in Photo- and Electrocatalytic Processes

The integration of this compound into photo- and electrocatalytic schemes represents a significant growth area. In photocatalysis, the thiol can act as a hydrogen atom donor or a reductive quencher of excited-state photocatalysts, generating a thiyl radical. organic-chemistry.orgnih.gov This highly reactive intermediate can participate in a range of transformations, most notably thiol-ene reactions for polymer synthesis and surface functionalization. nih.gov Future work could explore the use of visible-light absorbing transition metal complexes or organic dyes to initiate the radical-mediated addition of this compound to various unsaturated substrates. organic-chemistry.org The aerobic oxidation of thiols to disulfides using photocatalysts like Eosin Y or copper(I) oxide polyhedra under visible light presents a green alternative to traditional methods. rsc.orgacs.org

In electrocatalysis, the thiol group can be anodically oxidized to form a thiyl radical or further to a sulfonate. This electrochemical activation could be harnessed for controlled surface polymerization or for the electrosynthesis of sulfur-containing molecules. Furthermore, this compound could be investigated as a component in thiol-amine solutions used for dissolving bulk chalcogenides to prepare molecular inks for depositing electrocatalytic materials. nih.gov

Computational Design of Functional Materials Incorporating Cycloheptane (B1346806) Thiol Scaffolds

Computational chemistry and materials science offer powerful tools to predict and design novel materials incorporating the this compound scaffold. Density Functional Theory (DFT) can be employed to elucidate the electronic properties, reactivity, and stability of the molecule and its derivatives. nih.gov Such computational studies can provide valuable insights into reaction mechanisms, such as thiol-Michael additions, by modeling transition states and reaction energy profiles. researchgate.net

A key future direction will be the in-silico design of self-assembled monolayers (SAMs) on metal surfaces (e.g., gold, silver, copper). The thiol group provides a robust anchoring point for the chemisorption of the molecule. Computational simulations can predict the packing density, orientation, and electronic properties of these SAMs. By modifying the cycloheptane ring with other functional groups, it would be possible to computationally design surfaces with tailored hydrophobicity, chemical resistance, or biocompatibility. The influence of the flexible cycloheptane ring on the ordering and stability of the resulting monolayer is an area ripe for theoretical investigation.

Property to be ModeledComputational MethodPotential Application
Reaction Energetics (Thiol-Ene)CBS-QB3, DFTPredicting reactivity and optimizing reaction conditions. acs.org
Excited State PropertiesTD-DFTUnderstanding photochemical behavior and designing photoinitiators. rsc.org
Adsorption Energy on Gold SurfaceDFT with van der Waals correctionsDesign of stable self-assembled monolayers (SAMs).
Conformational AnalysisMolecular Mechanics (MMFF, UFF)Understanding the influence of ring flexibility on material properties.

This interactive table outlines computational methods for investigating this compound.

Advanced Analytical Techniques for Trace Analysis and Mechanistic Probing

Developing highly sensitive and selective analytical methods for the detection and quantification of this compound is crucial for its potential use in complex systems. Future research will likely focus on hyphenated chromatographic techniques, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), to achieve low detection limits. For trace analysis in environmental or biological matrices, derivatization strategies to enhance volatility or ionization efficiency will be explored.

Mechanistic studies of reactions involving this compound will benefit from advanced spectroscopic techniques. For instance, in-situ monitoring of photocatalytic reactions using time-resolved spectroscopy could help identify transient radical intermediates. rhhz.net Electron Paramagnetic Resonance (EPR) spectroscopy could be employed to directly observe and characterize the thiyl radical, providing crucial evidence for proposed reaction mechanisms.

Exploration of New Reactive Intermediates Derived from this compound

Beyond the well-known thiolate and thiyl radical, future research could uncover new reactive intermediates derived from this compound. For example, oxidation of the thiol could lead to the formation of a sulfenic acid (RSOH), a transient but biologically important species. The unique steric environment provided by the 4-methylcycloheptyl group may influence the stability and reactivity of this intermediate.

Another area of exploration is the generation of sulfur-centered radical cations through one-electron oxidation. nih.gov The fate of this reactive species, including potential fragmentation or rearrangement pathways involving the cycloheptane ring, is currently unknown and presents an exciting avenue for fundamental mechanistic investigation. The generation of such intermediates under photolytic or electrolytic conditions could unlock novel synthetic transformations that are not accessible through traditional thermal methods. dundee.ac.uk The flexible nature of the cycloheptane ring could lead to unique intramolecular cyclization or rearrangement reactions of these intermediates. mdpi.com

Q & A

Q. Advanced: How can reaction yields be systematically improved using Design of Experiments (DOE)?

DOE can identify critical variables (e.g., molar ratio of thiourea to halogenated precursor, solvent polarity, reaction time). For example, a central composite design revealed that increasing thiourea equivalents beyond 1.2:1 did not improve yields but increased byproduct formation . Response surface methodology (RSM) can optimize solvent systems (e.g., DMF vs. THF) to balance solubility and reaction kinetics.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H NMR (δ ~1.3–1.7 ppm for cycloheptane protons, δ 2.3 ppm for methyl group, δ 1.6 ppm for thiol proton after deuterium exchange). 13^13C NMR confirms the cycloheptane scaffold (δ 25–35 ppm) and methyl substitution (δ 22 ppm) .
  • IR : Strong S-H stretch at ~2550 cm1^{-1}, C-S stretch at 600–700 cm1^{-1}.
  • Mass Spectrometry : Molecular ion peak at m/z 144 (C8_8H16_{16}S+^+), with fragmentation patterns indicating cycloheptane ring stability .

Q. Advanced: How can advanced techniques like 2D NMR or X-ray crystallography resolve structural ambiguities?

  • 2D NMR (HSQC, HMBC) : Correlates protons to adjacent carbons, distinguishing between regioisomers (e.g., 1-thiol vs. 2-thiol substitution).
  • X-ray crystallography : Resolves absolute configuration, particularly for enantiomers (if chiral centers exist). Requires high-purity crystals grown in inert atmospheres to prevent oxidation .

Basic: What methodologies are recommended for assessing the toxicity of this compound?

Methodological Answer:

  • In vitro assays : Use HepG2 cells or primary hepatocytes to measure IC50_{50} values via MTT assays. Include positive controls (e.g., cyclohexanol derivatives) for comparative analysis .
  • Ames test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100 with/without metabolic activation (S9 fraction) .

Q. Advanced: How can metabolite identification inform toxicity pathways?

  • LC-MS/MS : Identify oxidative metabolites (e.g., sulfonic acid derivatives) in rat liver microsomes. Compare fragmentation patterns to synthetic standards.
  • In silico toxicity prediction : Tools like Derek Nexus or Toxtree model bioactivation pathways (e.g., sulfoxide formation via CYP450 enzymes) .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance the biological activity of this compound derivatives?

Methodological Answer:

  • Systematic substituent variation : Introduce electron-withdrawing groups (e.g., -NO2_2) at the 4-position to enhance electrophilicity and antimicrobial activity.

  • Table 1 : SAR trends for derivatives:

    SubstituentPositionBiological Activity (IC50_{50}, μM)
    -CH3_34120 (Baseline)
    -Cl445
    -OCH3_3485
  • Computational docking : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .

Advanced: What methodological frameworks are optimal for studying environmental persistence of this compound?

Methodological Answer:

  • Biodegradation assays : OECD 301F test (modified Sturm test) to measure CO2_2 evolution over 28 days. Compare to reference compounds (e.g., sodium acetate) .
  • Ecotoxicology models : Use Daphnia magna (48-hour LC50_{50}) and algae growth inhibition tests (OECD 201). Correlate results with logP values to assess bioaccumulation potential .

Advanced: How can mixed-method research designs address contradictions in existing data on this compound?

Methodological Answer:

  • Triangulation : Combine quantitative data (e.g., toxicity assays) with qualitative insights (e.g., ethnographic observations of lab practices) to identify methodological biases .

  • Table 2 : Distribution of research methodologies (adapted from ):

    MethodologyFrequency (%)
    Literature review16
    Single case study16
    Multiple case studies26
    Computational modeling37
  • Meta-analysis : Re-analyze disparate datasets using fixed/random-effects models to resolve contradictions (e.g., conflicting IC50_{50} values across studies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.